molecular formula C21H16BrFN4O3 B2880327 N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923121-86-2

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2880327
CAS No.: 923121-86-2
M. Wt: 471.286
InChI Key: PDKGIISEWIUBHR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a recognized and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in hematological malignancies. Its primary research value lies in the investigation of acute myeloid leukemia (AML) , particularly for the subset of patients harboring FLT3 internal tandem duplication (ITD) mutations, which confer a poor prognosis. The compound exerts its effects by potently and selectively binding to the ATP-binding pocket of FLT3, thereby inhibiting its auto-phosphorylation and downstream signaling through key pathways like STAT5, MAPK, and PI3K/Akt . This targeted action leads to the induction of cell cycle arrest and apoptosis in FLT3-dependent leukemia cell lines. Beyond its direct anti-leukemic activity, this inhibitor serves as a vital tool compound for elucidating the complex signaling networks driven by FLT3, exploring mechanisms of resistance to targeted therapies, and developing rational combination treatment strategies to overcome such resistance in preclinical models.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O3/c1-11-9-12(22)3-8-16(11)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-4-13(23)5-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKGIISEWIUBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 923121-86-2) is a compound of significant interest due to its potential biological activities. This article reviews the available data on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's molecular formula is C21H16BrFN4O3C_{21}H_{16}BrFN_{4}O_{3}, with a molecular weight of 471.3 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H16BrFN4O3
Molecular Weight471.3 g/mol
CAS Number923121-86-2

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Cytotoxicity : The compound has been evaluated against various cancer cell lines. In vitro tests showed significant cytotoxic effects with IC50 values comparable to those of established anticancer agents. For example, similar compounds demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at specific phases, contributing to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : Variations in the phenyl groups and the presence of halogens (such as bromine and fluorine) have been linked to enhanced activity against specific cancer cell lines. For example, the introduction of a fluorine atom in the para position has been associated with increased potency in certain analogs .

Case Studies and Experimental Findings

Several case studies have highlighted the compound's potential:

  • In Vitro Studies : A series of derivatives were synthesized and tested for their antiproliferative activities against human cancer cell lines. Compounds exhibiting similar structural features showed promising results in inhibiting cell proliferation and inducing apoptosis .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate favorable binding affinities that correlate with observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[3,2-d]pyrimidine Derivatives

  • Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Structural Differences: Replaces the 7-carboxamide with an ethyl carboxylate and substitutes the 5-methyl group with a phenyl. Implications: The carboxylate may reduce membrane permeability compared to the carboxamide.
  • Patent-derived Pyrrolo[3,2-d]pyrimidines (): Key Features: Include spirocyclic or bicyclic systems (e.g., diazaspiro[3.5]nonene) with trifluoromethyl and morpholine groups. Activity: These are reported for cancer treatment, suggesting the target compound’s structural motifs (bromophenyl, fluorophenyl) may align with anticancer mechanisms .

Pyrrolo[2,3-d]pyrimidine Derivatives

  • N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)acetamide (): Structural Differences: Features a sulfamoylphenyl group instead of fluorophenyl and an acetamide at the 3-position. Implications: Sulfamoyl groups enhance solubility and may target enzymes like carbonic anhydrases, whereas the carboxamide in the target compound could favor kinase inhibition .
  • 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (): Structural Differences: Includes a cyclopentyl group and sulfamoylphenylamino substituent. Implications: The sulfamoylphenylamino group may confer different binding kinetics compared to the target’s fluorophenyl group .

Pharmacological and Structural Data Comparison

Compound Core Structure Key Substituents Potential Activity Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Bromo-2-methylphenyl, 4-fluorophenyl, 5-methyl, 7-carboxamide Anticancer (inferred)
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino, ethyl carboxylate Kinase inhibition (hypothesized)
N-(5-(4-Bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-pyrrolo[2,3-d]pyrimidin-3-yl)acetamide Pyrrolo[2,3-d]pyrimidine 4-Bromophenyl, sulfamoylphenyl, acetamide Enzyme inhibition
Patent-derived Diazaspiro[3.5]nonene Pyrrolo[3,2-d]pyrimidine Trifluoromethyl, morpholine, spirocyclic Anticancer

Key Research Findings

  • Substituent Effects :
    • Halogenated Aromatics : Bromophenyl groups (in the target compound and derivatives) enhance lipophilicity and π-π stacking, crucial for target binding .
    • Carboxamide vs. Carboxylate : The 7-carboxamide in the target compound likely improves bioavailability compared to carboxylate derivatives () .
  • Synthetic Challenges :
    • Multi-step syntheses (e.g., cyclization, sulfamoylation) are common for pyrrolopyrimidines, as seen in and . Steric hindrance from substituents (e.g., 5-methyl) may require optimized coupling conditions .
  • Activity Trends :
    • Pyrrolo[3,2-d]pyrimidines with trifluoromethyl groups () show high potency in cancer models, suggesting the target’s fluorophenyl group may confer similar efficacy .

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